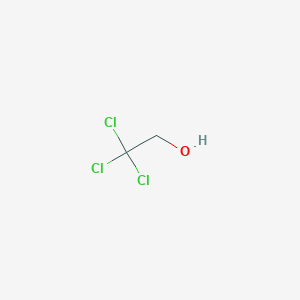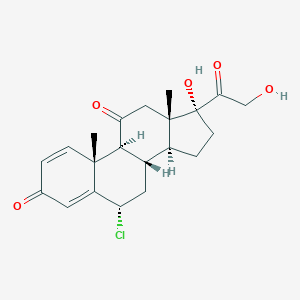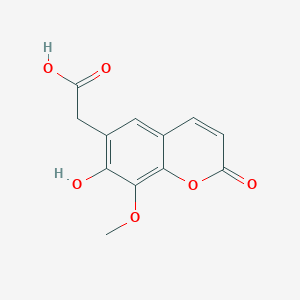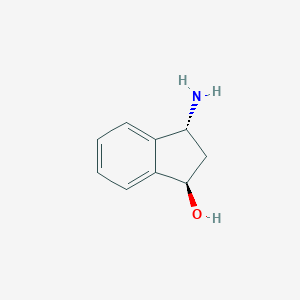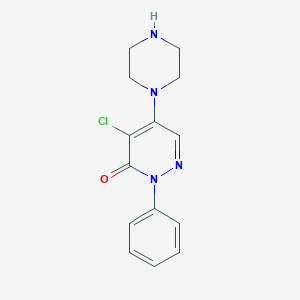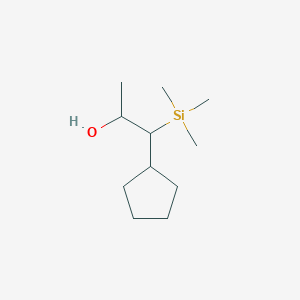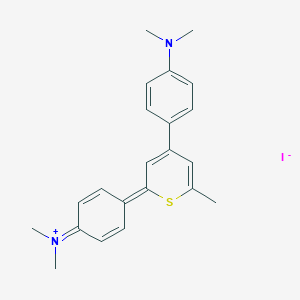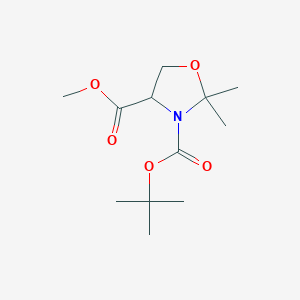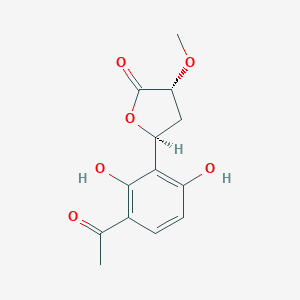
Antafumicin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antafumicin A is a secondary metabolite produced by Streptomyces sp. MK498-98F1, a soil-dwelling bacterium. It belongs to the family of macrocyclic lactones and has shown promising potential as a novel antibiotic compound. Antafumicin A has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
作用机制
The mechanism of action of antafumicin A is not fully understood. However, it is believed to inhibit bacterial cell wall biosynthesis by targeting the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). This enzyme is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, antafumicin A disrupts the cell wall synthesis, leading to bacterial death.
生化和生理效应
Antafumicin A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. Antafumicin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
Antafumicin A has several advantages as a research tool. It exhibits potent antibacterial and antitumor activities, making it a promising candidate for the development of new antibiotics and anticancer drugs. Moreover, antafumicin A has immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases. However, antafumicin A has some limitations as a research tool. Its complex structure makes its synthesis challenging, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on antafumicin A. Firstly, further studies are needed to elucidate its mechanism of action. Secondly, the synthesis of antafumicin A needs to be optimized to improve its yield and purity. Thirdly, the potential of antafumicin A as a therapeutic agent for various diseases, including bacterial infections, cancer, and autoimmune diseases, needs to be explored further. Finally, the development of new derivatives of antafumicin A with improved antibacterial and antitumor activities may lead to the discovery of new drugs.
Conclusion
Antafumicin A is a promising antibiotic compound with potent antibacterial and antitumor activities. Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting MurA. Antafumicin A has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of pro-inflammatory cytokines. Although antafumicin A has some limitations as a research tool, it has several future directions for research, including the elucidation of its mechanism of action, the optimization of its synthesis, and the exploration of its potential as a therapeutic agent for various diseases.
合成方法
Antafumicin A is a complex molecule with a unique structure. Its synthesis involves a series of steps, including fermentation, extraction, purification, and chemical modification. The fermentation process is carried out using Streptomyces sp. MK498-98F1, which is grown in a suitable medium under controlled conditions. The extracted crude product is then purified using various chromatographic techniques. Finally, chemical modification is carried out to obtain the desired compound.
科学研究应用
Antafumicin A has shown potential as a novel antibiotic compound in scientific research. Its antibacterial activity against Gram-positive bacteria, including Antafumicin A and VRE, makes it a promising candidate for the development of new antibiotics. Antafumicin A has also been found to exhibit antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. Moreover, antafumicin A has been shown to have immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases.
属性
CAS 编号 |
151271-54-4 |
|---|---|
产品名称 |
Antafumicin A |
分子式 |
C13H14O6 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one |
InChI |
InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1 |
InChI 键 |
FTMZAUPTWYKXKM-VHSXEESVSA-N |
手性 SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
同义词 |
4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide antafumicin A antafumicin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



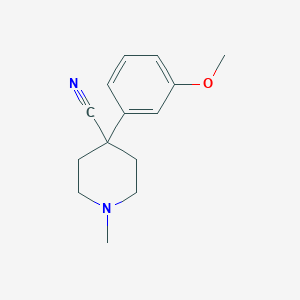
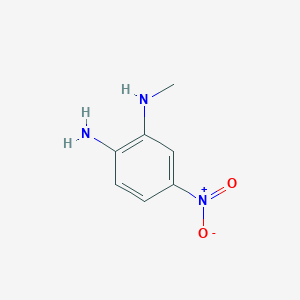
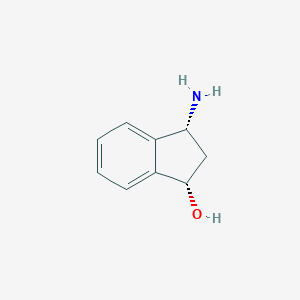
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
